Enantiomer-Specific Potency and Selectivity in TRPV2 Channel Inhibition
Murraxocin exists as a pair of enantiomers, (-)-murraxocin (B304-1) and (+)-murraxocin (B304-2), which exhibit significantly different inhibitory potencies against the TRPV2 ion channel, a target lacking specific pharmacological modulators. This stereoselective activity is a key differentiator from other coumarins that do not show this specific, quantifiable target engagement [1][2].
| Evidence Dimension | TRPV2 Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | (-)-murraxocin: IC50 = 22.2 ± 7.8 μM; (+)-murraxocin: IC50 = 3.7 ± 0.7 μM |
| Comparator Or Baseline | Vehicle control (baseline current activation) and structurally related coumarins lacking TRPV2 inhibitory activity |
| Quantified Difference | (+)-murraxocin is ~6-fold more potent than (-)-murraxocin. No comparable TRPV2 IC50 values are reported for murralongin, murrangatin, or phebalosin. |
| Conditions | Whole-cell patch clamp recordings on HEK293 cells expressing rat TRPV2 channels; activation by 2-APB (300 μM) or heat (≥52°C). |
Why This Matters
This is the only quantitative evidence of a coumarin derivative from *Murraya* species exhibiting selective, stereospecific TRPV2 channel inhibition, providing a unique chemical tool for ion channel research.
- [1] Zhou, Q., Shi, Y., Qi, J., Li, H., Razak, N., Gao, M., ... & Wang, K. (2020). Identification of two natural coumarin enantiomers for selective inhibition of TRPV2 channels. The FASEB Journal, 34(9), 12338-12353. View Source
- [2] MedChemExpress. Murpanicin (HY-N3230) Product Datasheet. View Source
